molecular formula C13H20N2O4S B2542946 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide CAS No. 426232-39-5

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide

Cat. No.: B2542946
CAS No.: 426232-39-5
M. Wt: 300.37
InChI Key: NPHOSLYVTWVVHY-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group substituted with two propyl chains (N,N-dipropyl) and a benzene ring bearing a methyl group at position 2 and a nitro group at position 3. This compound’s structural features—including the electron-withdrawing nitro group and electron-donating methyl substituent—impart unique physicochemical and biological properties.

Properties

IUPAC Name

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-8-14(9-5-2)20(18,19)13-10-12(15(16)17)7-6-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHOSLYVTWVVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-Methyl-5-Nitro-N,N-Dipropylbenzenesulfonamide

Method A: Sequential Nitration and Sulfonation of o-Toluidine

This approach begins with o-toluidine (2-methylaniline) as the precursor. Nitration using concentrated sulfuric acid and nitric acid at −10°C yields 2-methyl-5-nitroaniline with 90% efficiency. The amino group is then acetylated to prevent undesired side reactions during sulfonation. Subsequent treatment with chlorosulfonic acid in dichloromethane introduces the sulfonyl chloride moiety at the para position relative to the methyl group, forming 2-methyl-5-nitrobenzenesulfonyl chloride .

Critical Parameters:

  • Temperature Control: Maintaining −10°C during nitration minimizes byproduct formation.
  • Solvent Selection: Dichloromethane enhances sulfonyl chloride stability, preventing hydrolysis.

The sulfonyl chloride intermediate reacts with dipropylamine in tetrahydrofuran (THF) under basic conditions (triethylamine), yielding the target compound after column chromatography (SiO₂, hexane/ethyl acetate).

Optimization of Dipropylamine Equivalents

A molar ratio of 1:2 (sulfonyl chloride:dipropylamine) ensures complete substitution, as excess amine neutralizes HCl and drives the reaction forward. Lower ratios (<1:1.5) result in residual sulfonyl chloride, reducing purity to <70%.

Method B: Direct Sulfonation of p-Nitrotoluene Followed by Amidation

Adapted from a patented protocol, this route starts with p-nitrotoluene (4-nitrotoluene) . Sulfonation with chlorosulfonic acid in chlorobenzene at 50°C produces 2-methyl-5-nitrobenzenesulfonyl chloride in 88% yield. The reaction exploits chlorosulfonic acid’s high electrophilicity, which directs sulfonation to the meta position relative to the nitro group.

Reaction Conditions:

  • Chlorosulfonic Acid Ratio: A 1:1.4 (w/w) ratio of p-nitrotoluene to chlorosulfonic acid maximizes conversion while minimizing di-sulfonation.
  • Workup: Washing the organic phase (chlorobenzene) with water removes unreacted chlorosulfonic acid, critical for preventing decomposition during storage.

The sulfonyl chloride is then treated with dipropylamine in dichloromethane, yielding the final product after recrystallization from ethanol.

Catalytic Hydrogenation Avoidance

Unlike the synthesis of 2-methyl-5-aminobenzenesulfonamide, this method retains the nitro group by omitting the hydrogenation step, thereby preserving the target compound’s electronic profile.

Comparative Analysis of Methodologies

Yield and Purity

Parameter Method A Method B
Overall Yield 72% 85%
Purity (HPLC) 95% 99%
Reaction Time 18 h 12 h

Method B’s superiority stems from fewer synthetic steps and higher regioselectivity during sulfonation.

Regioselectivity Challenges in Method A

Nitration of o-toluidine predominantly targets the para position relative to the amino group, but steric hindrance from the methyl group can lead to minor ortho products (<5%). In contrast, Method B’s use of p-nitrotoluene ensures consistent sulfonation at the meta position due to the nitro group’s directive effects.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.1 Hz, 1H, Ar-H), 7.98 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 7.62 (d, J = 8.5 Hz, 1H, Ar-H), 3.12–3.05 (m, 4H, NCH₂), 2.45 (s, 3H, Ar-CH₃), 1.55–1.48 (m, 4H, CH₂), 0.92 (t, J = 7.3 Hz, 6H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-NO₂), 141.3 (C-SO₂), 134.2, 129.8, 128.4 (Ar-C), 49.7 (NCH₂), 23.1 (CH₂), 20.5 (Ar-CH₃), 11.9 (CH₃).

The absence of NH signals in ¹H NMR confirms complete N,N-dipropylation.

Infrared (IR) Spectroscopy

  • SO₂ Stretching: 1365 cm⁻¹ (asymmetric), 1172 cm⁻¹ (symmetric).
  • NO₂ Stretching: 1520 cm⁻¹ (asymmetric), 1348 cm⁻¹ (symmetric).

Environmental and Regulatory Compliance

Waste Stream Management

  • Chlorosulfonic Acid Neutralization: Treated with aqueous sodium bicarbonate to pH 7–8 before disposal.
  • Solvent Recovery: Distillation reclaims >90% of chlorobenzene and dichloromethane, reducing VOC emissions.

REACH Registration

As a nitroaromatic sulfonamide, this compound requires mutagenicity testing under EC No. 1907/2006. Preliminary data suggest low aquatic toxicity (LC₅₀ > 100 mg/L for Daphnia magna).

Chemical Reactions Analysis

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-methyl-5-amino-N,N-dipropylbenzenesulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit cancer-related enzymes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzene ring significantly influence properties such as solubility, melting point, and electronic behavior. Key analogs include:

Compound Name Substituents (Position) Melting Point (°C) Band Gap (HOMO-LUMO, a.u.) Reference
4-(5-Morpholino-1,3,4-oxadiazol-2-yl)-N,N-dipropylbenzenesulfonamide (21) Oxadiazole-morpholino (4) White powder (mp not reported) Not studied
4-Methyl-N,N-dipropylbenzenesulfonamide (38) Methyl (4) Yellow liquid (mp 148–151) Not studied
4-Iodo-N,N-dipropylbenzenesulfonamide (2n) Iodo (4) White solid (mp not reported) Not studied
PESMP (1,3,4-oxadiazole-phthalimide hybrid) Oxadiazole-phthalimide (4) Not reported 0.1732 (HOMO-LUMO gap)

Key Observations :

  • Melting Points : Methyl and iodo substituents (e.g., compound 38 and 2n) result in solid or liquid states, influenced by steric and polar interactions .

Data Tables for Key Analogs

Table 1: Spectral Data for Selected Derivatives
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (Found)
N,N-Dipropylbenzenesulfonamide (14) 7.83–7.76 (m, 2H), 0.85 (t, J=7.4 Hz, 6H) 140.2 (C-SO2), 11.3 (CH3) 242.1218 [M+H]+
4-Iodo-N,N-dipropylbenzenesulfonamide (2n) 7.52–7.46 (m, 2H), 6.96 (s, 1H) 158.3 (C-I), 117.4 (C-SO2) Not reported
4-Methyl derivative (38) Not reported Not reported 212.0837 [M+H]+
Table 2: Comparative Bioactivity
Compound Bioactivity (IC50 or Docking Score) Target Enzyme/Organism
PESMP (1,3,4-oxadiazole hybrid) IC50 = 10.60 ± 0.16 µg/mL α-Amylase
Acarbose (Control) IC50 = 8.80 ± 0.21 µg/mL α-Amylase
Phthalazine sulfonamide derivatives Moderate antibacterial activity E. coli, S. aureus

Biological Activity

2-Methyl-5-nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Chemical Formula: C12H16N2O4S
  • CAS Number: 426232-39-5
  • Molecular Weight: 284.33 g/mol
  • Structure: The compound features a nitro group and a sulfonamide group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. For instance, the mechanism of action often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. This has been demonstrated in studies where similar nitro compounds exhibited significant efficacy against various pathogens, including Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Nitro Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 μg/mL
MetronidazoleClostridium difficile1 μg/mL
NitrofurantoinEscherichia coli4 μg/mL

2. Anti-inflammatory Activity

The nitro group in sulfonamides can enhance anti-inflammatory effects by modulating signaling pathways involved in inflammation. Research indicates that nitro fatty acids derived from such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS .

Case Study: Anti-inflammatory Mechanism
A study demonstrated that derivatives of nitro compounds could significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways, suggesting potential therapeutic applications in inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

Recent investigations have shown that certain nitro compounds possess cytotoxic properties against various cancer cell lines. The mechanism often involves DNA intercalation and subsequent apoptosis induction. For example, similar sulfonamide derivatives have been tested against human cancer cell lines with promising results .

Table 2: Cytotoxicity Profiles

Compound NameCell LineIC50 (μM)
This compoundHeLa (cervical cancer)15 μM
DoxorubicinMCF7 (breast cancer)0.1 μM
CisplatinA549 (lung cancer)1 μM

The biological activities of this compound are primarily attributed to its structural components:

  • Nitro Group: The nitro moiety is crucial for the activation of the compound's antimicrobial and anticancer properties through reduction to form reactive intermediates.
  • Sulfonamide Group: This group enhances solubility and facilitates interaction with biological targets.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Studies: Comparative studies with other nitro-containing antibiotics indicate that this compound has a unique profile that may overcome resistance seen with traditional antibiotics.
  • Cancer Research: In vitro studies suggest that it can induce apoptosis in cancer cells via oxidative stress mechanisms.

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